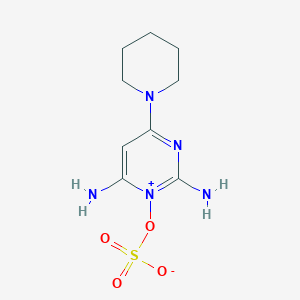
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside
Übersicht
Beschreibung
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside: is a synthetic compound that serves as a substrate for the study of enzymatic activity, particularly for enzymes that hydrolyze glycosidic bonds. This compound is often used in biochemical assays to measure the activity of specific glycosidases, such as alpha-L-fucosidase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside typically involves the glycosylation of p-nitrophenol with a protected fucosyl donor, followed by deprotection steps to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using solid-phase techniques or large-scale batch reactions. The use of automated synthesizers allows for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-L-fucosidase in a buffered aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: The major products are p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose.
Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.
Reduction: Reduced forms of the nitro group, such as amino derivatives.
Wissenschaftliche Forschungsanwendungen
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is widely used in scientific research for various applications:
Biochemistry: As a substrate in enzyme assays to study the activity of glycosidases, particularly alpha-L-fucosidase.
Molecular Biology: In the investigation of glycosylation patterns and the role of specific glycosidases in cellular processes.
Medicine: Potential use in diagnostic assays for diseases related to glycosidase deficiencies or abnormalities.
Industry: Utilized in the development of biochemical assays and as a standard for quality control in the production of glycosidase enzymes.
Wirkmechanismus
The mechanism of action of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- P-Nitrophenyl alpha-L-fucoside
- P-Nitrophenyl beta-D-galactoside
- P-Nitrophenyl beta-D-glucopyranoside
Uniqueness
P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside is unique in its structure, combining both fucose and galactose moieties linked to a p-nitrophenyl group. This dual glycosidic linkage makes it a valuable tool for studying the specificity and activity of glycosidases that target these sugars. Its ability to release a chromogenic product upon hydrolysis also makes it highly useful in quantitative enzyme assays.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)





![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)





